molecular formula C19H20N2O4 B2835710 1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide CAS No. 1101189-38-1

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide

Cat. No.: B2835710
CAS No.: 1101189-38-1
M. Wt: 340.379
InChI Key: DIBBICGGQBZFLZ-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide is a synthetic small molecule designed for research applications, integrating distinct pharmacophoric elements into a single hybrid structure. The compound features an indoline-2-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in various pharmacologically active agents . This core is functionalized with a (3,4-dimethoxyphenyl)acetyl moiety, a substitution pattern commonly investigated for its potential to influence molecular interactions with biological targets . The strategic fusion of these components is a common approach in modern drug discovery for generating novel chemical entities with potential multi-target activities or for optimizing pharmacokinetic properties . This molecule is of significant interest in early-stage drug discovery for synthesizing and screening novel compound libraries. Researchers can utilize this chemical as a key intermediate or precursor for further structural diversification, or as a reference standard in bio-screening assays to explore its interactions with various enzymes and receptors. Its structure suggests potential applicability in several research areas, including but not limited to, neuroscience and oncology, where similar molecular frameworks have been studied . All studies must be conducted in compliance with your institution's biosafety guidelines. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-7-12(9-17(16)25-2)10-18(22)21-14-6-4-3-5-13(14)11-15(21)19(20)23/h3-9,15H,10-11H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBICGGQBZFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core, a dimethoxyphenyl group, and an acetamide linkage. Its molecular formula is C18_{18}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 314.36 g/mol. The structural characteristics contribute to its potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The indole moiety allows the compound to bind with high affinity to specific receptors, influencing their activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .
  • Cell Proliferation : The compound exhibits antiproliferative effects against various cancer cell lines, indicating potential anticancer properties.

Biological Activities

This compound has demonstrated several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of cancer cells. For instance, it showed an EC50_{50} value of 27 nM against Trypanosoma brucei, indicating potent antiproliferative activity with a selectivity index greater than 1600-fold over mammalian cells .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress in neuronal cells. It demonstrated significant protective effects in H2_2O2_2-induced oxidative stress models .
  • Antiviral Activity : Recent studies have explored its potential antiviral properties, particularly against viral infections through inhibition of key viral enzymes.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodologyResultReference
AnticancerEC50_{50} Assay27 nM against Trypanosoma brucei
NeuroprotectionSH-SY5Y Cell ModelSignificant protection against oxidative stress
Enzyme InhibitionAChE Inhibition AssayHigh inhibitory activity
AntiviralViral Inhibition AssaySignificant antiviral activity

Pharmacokinetic Properties

Initial pharmacokinetic profiling indicates favorable properties for CNS penetration and oral bioavailability:

  • Molecular Weight : Low molecular weight (approximately 314.36 g/mol).
  • LogP Value : ClogP value of 2.4 suggests good lipophilicity for blood-brain barrier penetration.
  • Solubility : Solubility greater than 100 µg/mL indicates good bioavailability potential .

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities, which are summarized below:

Anticancer Activity

Preliminary studies suggest that the compound can inhibit the growth of cancer cells. For instance, it showed an EC50 value of 27 nM against Trypanosoma brucei, indicating potent antiproliferative activity with a selectivity index greater than 1600-fold over mammalian cells.

Neuroprotective Effects

Evaluated for neuroprotective properties against oxidative stress in neuronal cells, the compound demonstrated significant protective effects in H2O2-induced oxidative stress models.

Antiviral Activity

Recent studies have explored its potential antiviral properties, particularly against viral infections through the inhibition of key viral enzymes.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerEC50 = 27 nM against Trypanosoma brucei
NeuroprotectiveSignificant protection in oxidative stress models
AntiviralInhibition of key viral enzymes

Pharmacokinetic Properties

Initial pharmacokinetic profiling indicates favorable properties for central nervous system (CNS) penetration and oral bioavailability. This suggests that the compound could be developed further for therapeutic applications targeting CNS disorders.

Case Studies and Research Findings

  • In Vitro Studies : The compound has been assessed for its cytotoxicity in various human cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Results indicate that certain derivatives exhibit potent anti-proliferative activity.
  • Mechanistic Studies : Research has shown that the compound induces apoptosis in cancer cells through activation of caspases, indicating a potential pathway for therapeutic intervention.
  • Drug-Like Properties Evaluation : Evaluations using SwissADME have revealed satisfactory drug-like parameters for this compound, suggesting it may serve as a scaffold for developing new synthetic agents with biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility in organic solvents compared to the 3,5-dimethylphenyl group in ’s compounds.

Physicochemical Properties

  • Solubility : Polyacetylenes with 3,4-dimethoxyphenyl moieties () demonstrate high solubility in organic solvents, attributed to the helical structure and methoxy substituents. This suggests that the target compound may also exhibit favorable solubility for drug formulation .
  • Molecular Weight : While the target compound is a small molecule, ’s polymers (13,900–18,400 g/mol) highlight the role of 3,4-dimethoxyphenyl groups in stabilizing higher-order structures .

Research Findings and Implications

Synthetic Accessibility : The moderate yields (49–53%) of indoline derivatives in and suggest that optimizing reaction conditions (e.g., catalysts, solvents) could improve efficiency for the target compound.

Biological Optimization : Introducing halogen or trifluoroethyl groups (as in ) may enhance the target compound’s bioactivity and pharmacokinetics.

Stability Considerations : The susceptibility of 3,4-dimethoxyphenyl-containing compounds to alkaline cleavage () warrants careful pH management during synthesis and storage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide, and what factors influence yield optimization?

  • Methodology : The compound can be synthesized via coupling reactions between activated indoline-2-carboxylic acid derivatives and amines. For example:

  • Step 1 : Prepare the 3,4-dimethoxyphenyl acetyl group by reacting (3,4-dimethoxyphenyl)acetic acid with acetyl chloride or via Friedel-Crafts acylation .
  • Step 2 : Couple this acetyl group to indoline-2-carboxamide using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous DMF, as described for analogous indole-2-carboxamides .
  • Key factors : Solvent choice (DMF for solubility), stoichiometry (1.1:1 molar ratio of acylating agent to indoline), and temperature (room temperature to minimize side reactions) are critical for yields >75% .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

  • Analytical techniques :

  • HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • NMR : Confirm the presence of characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, indoline NH at δ 8.5–9.0 ppm) .
  • Mass spectrometry : Validate molecular weight (C₂₁H₂₂N₂O₅, exact mass 382.15) via ESI-MS .

Q. What are the common derivatives of this compound, and how are they structurally characterized?

  • Derivatives : Modifications include fluorination at the indoline ring (e.g., 4,6-difluoro analogs) or substitution of the acetyl group with other aryl moieties (e.g., 2-fluorophenyl) .
  • Characterization : X-ray crystallography (for solid-state conformation) and IR spectroscopy (to confirm carboxamide C=O stretches at ~1650 cm⁻¹) are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Strategies :

  • Continuous flow reactors : Enhance mixing and heat transfer to reduce side reactions like over-acylation .
  • High-throughput screening : Test solvent/base combinations (e.g., DMF with DIEA vs. THF with TEA) to identify optimal conditions .
  • By-product analysis : Use LC-MS to detect impurities (e.g., dimerization products) and adjust reaction time or stoichiometry accordingly .

Q. How do structural modifications to the 3,4-dimethoxyphenyl or indoline moieties affect the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

  • SAR approaches :

  • In vitro assays : Test analogs against target enzymes (e.g., mycobacterial enzymes) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance inhibition) .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity changes when methoxy groups are replaced with halogens .
    • Key findings : Fluorination at the indoline ring (e.g., 4,6-difluoro) improves membrane permeability, as shown in mycobacterial growth inhibition assays (IC₅₀ reduction from 12 µM to 3 µM) .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

  • Methodological reconciliation :

  • Assay standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) to eliminate variability .
  • Meta-analysis : Pool data from multiple studies (e.g., MIC values for antimicrobial activity) and apply statistical tools (e.g., ANOVA) to identify outliers .
    • Case example : Discrepancies in IC₅₀ values for analogs against Mycobacterium tuberculosis were resolved by controlling for efflux pump activity in different bacterial strains .

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